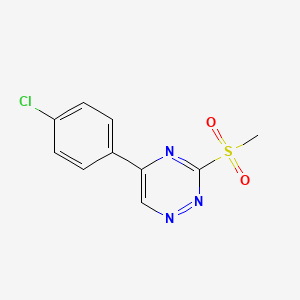

5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine

描述

属性

CAS 编号 |

105783-78-6 |

|---|---|

分子式 |

C10H8ClN3O2S |

分子量 |

269.71 g/mol |

IUPAC 名称 |

5-(4-chlorophenyl)-3-methylsulfonyl-1,2,4-triazine |

InChI |

InChI=1S/C10H8ClN3O2S/c1-17(15,16)10-13-9(6-12-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3 |

InChI 键 |

VUHOFYWUCQMFSA-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)C1=NC(=CN=N1)C2=CC=C(C=C2)Cl |

产品来源 |

United States |

准备方法

Formation of the 1,2,4-Triazine Core

The 1,2,4-triazine ring is commonly synthesized via cyclization reactions involving amidine and nitrile precursors. This cyclization can be conducted under acidic or basic conditions to afford the triazine nucleus with suitable substitution patterns for further functionalization.

- Typical Cyclization Reaction:

- Precursors: Amidines and nitriles

- Conditions: Acidic or basic media

- Outcome: Formation of the 1,2,4-triazine ring system

This foundational step is critical as it sets the stage for subsequent introduction of functional groups at defined positions on the triazine ring.

Introduction of the 4-Chlorophenyl Group at the 5-Position

The 4-chlorophenyl substituent is introduced via nucleophilic aromatic substitution or condensation reactions involving chlorinated aromatic compounds.

- Method:

- React the triazine intermediate with 4-chlorophenyl-containing reagents.

- Conditions typically involve heating and use of acidic catalysts to facilitate substitution.

This step ensures regioselective attachment of the chlorophenyl moiety at the 5-position of the triazine ring.

Introduction of the Methanesulfonyl Group at the 3-Position

The methanesulfonyl group is installed through sulfonylation reactions. A common approach involves:

- Sulfenamide and Sulfonamide Synthesis:

- Reaction of amino-1,2,4-triazine derivatives with sulfenyl chlorides.

- Oxidation with meta-chloroperoxybenzoic acid (MCPBA) to convert sulfenamides to sulfonamides.

- Alkylation steps may precede oxidation to improve yields.

For example, sulfonylation using p-nitrobenzene sulfenyl chloride followed by oxidation and alkylation yielded sulfonamide derivatives, though yields varied widely (6% to 50%) depending on substituents and conditions.

- Alternative Sulfonylation:

- Nucleophilic substitution of sulfonyl chlorides with amino-triazine derivatives.

- Use of electrophilic sulfonyl chlorides such as 2-bromo-4-trifluoromethylbenzene sulfonyl chloride.

- Yields for sulfonamide formation ranged from 21% to 27% in some cases.

These methods highlight the challenge of achieving high yields in sulfonylation of triazine derivatives and the necessity of optimizing reaction parameters.

Representative Synthetic Route for 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine

Based on the literature, a plausible synthetic sequence is as follows:

| Step | Reaction Type | Reagents/Conditions | Product/Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization to form triazine | Amidines + nitriles, acidic/basic conditions | 1,2,4-Triazine core | High (not specified) |

| 2 | Introduction of 4-chlorophenyl | Nucleophilic aromatic substitution with chlorobenzene derivative | 5-(4-Chlorophenyl)-1,2,4-triazine intermediate | Moderate |

| 3 | Sulfonylation | Reaction with methanesulfonyl chloride or sulfenyl chloride; oxidation with MCPBA | 3-(Methanesulfonyl)-5-(4-chlorophenyl)-1,2,4-triazine | 6–50% (varies) |

This table summarizes the key transformations and typical yields reported in the literature.

Purification Techniques

Purification of the final compound typically involves recrystallization from suitable solvents such as methanol or heptane to enhance purity. For example, recrystallization from methanol was used to isolate pure triazine derivatives with high melting points, indicating good purity.

Additional Notes on Related Triazine Derivatives Synthesis

- Use of Phosphorous Oxychloride (POCl3): Treatment of methylsulfanyl-1,2,4-triazine derivatives with POCl3 facilitates chlorination, which can be a precursor step for further substitution.

- Autoclave Reactions: High-pressure ammonia gas treatment in ethanol at elevated temperatures (e.g., 180°C for 72 hours) has been used to convert intermediates to amino-triazine derivatives, which may then be functionalized further.

- Catalytic Reductions: Raney nickel-catalyzed reduction of nitrobenzene derivatives to anilines is a common preparatory step for subsequent triazine synthesis.

Summary Table of Key Preparation Methods

The preparation of this compound involves a multistep synthetic strategy starting from the formation of the 1,2,4-triazine ring, followed by introduction of the 4-chlorophenyl substituent and finally sulfonylation to install the methanesulfonyl group. The sulfonylation step presents challenges in yield optimization, often requiring careful control of oxidation and alkylation conditions. Purification by recrystallization yields high-purity products suitable for further application.

The reviewed methods stem from diverse research articles and patents, ensuring a broad perspective on synthetic strategies. Further optimization of sulfonylation and substitution reactions may enhance yields and scalability for industrial applications.

化学反应分析

5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

The compound "5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine" belongs to a class of fluorinated 1,2,4-triazine derivatives that have garnered interest for their applications in medicinal chemistry and chemotherapy . These compounds exhibit a wide range of medicinal properties, including anti-HIV, anti-fungal, anti-cancer, anti-inflammatory, anti-microbial, and antioxidant activities . The presence of fluorine substituents can modulate the electronic, lipophilic, and steric parameters of the molecule, influencing its pharmacodynamic and pharmacokinetic properties .

Applications in Pharmaceuticals

Fluorine-substituted 1,2,4-triazine derivatives are of interest in pharmaceutical research because the replacement of hydrogen or other functional groups with fluorine atoms can significantly impact a drug's behavior within the body . Alterations affect how the drug interacts with its target and how the body processes the drug . Many studies focus on synthesizing and exploring the chemistry of fluorinated heterocyclic compounds for drug discovery .

Anti-Cancer Activity

Certain synthesized fluorine-substituted 1,2,4-triazines have demonstrated anticancer activity . For instance:

- Compound 11: Showed activity against non-small cell lung, renal, and breast cancer cells .

- Compound 13: Exhibited anticancer activity against leukemia and breast cancer cells .

- Compound 16: Showed anticancer activity against non-small cell lung cancer .

- Compound 17: Exhibited anticancer activity against breast cancer .

Sulforhodamine B (SRB) protein assays are commonly used to estimate cell viability or growth by determining GI50, TGI, and LIC50 values in the assessment of anticancer activity .

Analogous Compounds: Pyrazoles

Substituted pyrazoles, which are structurally related to triazines, are considered privileged scaffolds in medicinal chemistry . These compounds have shown biological importance and have been explored for various activities . For example, a pyrazole derivative was evaluated as an antiproliferative EGFR-TK inhibitor against tumor cell lines . Additionally, some pyrazole derivatives have demonstrated anti-inflammatory activity superior to diclofenac sodium, a standard anti-inflammatory drug .

GPR84 Antagonists

作用机制

The mechanism of action of 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

相似化合物的比较

Comparison with Structural Analogs

Table 1: Structural and Pharmacological Comparison of Selected 1,2,4-Triazine Derivatives

Key Observations:

Substituent Position and Electronic Effects: The methanesulfonyl group at position 3 (in the target compound) is a stronger electron-withdrawing group compared to methylthio (SCH₃) in the COX-2 inhibitor from . This difference may influence binding to enzyme active sites, as sulfonyl groups enhance hydrogen bonding and polarity . Chlorophenyl vs.

Pharmacological Profile :

- The compound from (5-(4-chlorophenyl)-6-(4-(methylsulfonyl)phenyl)-3-(methylthio)-1,2,4-triazine) demonstrated COX-2 inhibition comparable to celecoxib (SI = 405) and superior anti-inflammatory effects to indomethacin. This highlights the importance of dual sulfonyl substitution (positions 3 and 6) for selectivity .

- In contrast, phenylsulfonyl-substituted triazolo-triazines () exhibited antimicrobial activity , suggesting that hybrid heterocyclic systems broaden therapeutic applications .

Structural Flexibility :

- Compounds with bulky substituents (e.g., benzothiazol-2-yl in ) show reduced solubility but enhanced target specificity, whereas smaller groups (e.g., methanesulfonyl) improve pharmacokinetic properties .

Structure-Activity Relationship (SAR) Trends

- Position 3 : Sulfonyl groups (CH₃SO₂, PhSO₂) enhance enzyme inhibition (e.g., COX-2) due to strong electrostatic interactions. Thioether groups (SCH₃) may improve lipophilicity but reduce metabolic stability .

- Position 5 : Aryl groups with electron-withdrawing substituents (e.g., Cl) increase bioactivity by modulating electron density in the triazine ring .

- Hybrid Systems : Fusion with other heterocycles (e.g., triazolo-triazines) diversifies biological targets but complicates synthesis .

生物活性

5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological applications, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H8ClN3O2S

- Molecular Weight : 253.70 g/mol

- CAS Number : 69466-60-0

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl and sulfonyl precursors under controlled conditions. Various methods have been reported in the literature, focusing on optimizing yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenases (COX), particularly COX-2, which is implicated in inflammatory processes. Studies indicate that it possesses strong anti-inflammatory properties with IC50 values ranging from 0.1 to 0.2 µM against COX-2 .

- Anticancer Activity : Research has demonstrated that derivatives of 1,2,4-triazine can induce apoptosis in cancer cells and inhibit tumor growth by targeting pathways involved in cell proliferation and survival .

Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

| Biological Activity | Effectiveness (IC50 values) | Reference |

|---|---|---|

| COX-2 Inhibition | 0.1 - 0.2 µM | |

| Anticancer (MCF-7) | 42 µM | |

| Antimicrobial | Varies | |

| Antiviral | Moderate |

Case Studies

-

Anti-inflammatory Effects :

In a study evaluating the anti-inflammatory properties of various triazine derivatives, this compound was identified as one of the most potent COX-2 inhibitors. Its selectivity over COX-1 suggests a favorable safety profile for potential therapeutic applications . -

Anticancer Activity :

A series of experiments conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that compounds similar to this compound exhibited significant cytotoxic effects. The most active derivatives demonstrated IC50 values lower than traditional chemotherapeutics like chlorambucil . -

Antimicrobial Properties :

The compound has also been evaluated for its antimicrobial activity against various pathogens. Results indicated varying degrees of effectiveness against bacterial strains such as Fusarium oxysporum and Aspergillus niger, highlighting its potential as a lead compound for developing new antimicrobial agents .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine, and how can reaction conditions be optimized?

- Methodology: The synthesis of triazine derivatives often involves cyclocondensation reactions. For example, solvent-free interactions between nitriles and amines (e.g., guanidine derivatives) can yield substituted triazines . Optimization may include adjusting reaction temperature (e.g., 80–120°C), solvent selection (e.g., DMF or ethanol), and catalyst use (e.g., K₂CO₃ for deprotonation). Characterization via NMR, FT-IR, and elemental analysis is critical for verifying purity and regioselectivity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

- Methodology: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, as demonstrated for related triazolo[3,4-a]isoquinoline derivatives . Complementary techniques include:

- FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretching at ~1150–1300 cm⁻¹).

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and sulfonyl/methyl groups.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₀H₈ClN₃O₂S) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology: Begin with in vitro enzyme inhibition assays. For COX-2 selectivity, use recombinant enzyme kits to measure IC₅₀ values (e.g., 0.1–0.2 µM range for analogous triazines) . Anti-inflammatory activity can be assessed via carrageenan-induced paw edema in rodent models, comparing efficacy to indomethacin at 3–6 mg/kg doses .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict and rationalize its bioactivity?

- Methodology:

- Molecular docking : Use software like AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .

- 3D-QSAR : Apply k-Nearest Neighbour Molecular Field Analysis (kNN-MFA) to correlate substituent effects (e.g., methanesulfonyl vs. methylthio) with activity .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration).

Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies?

- Methodology:

- Dose-response calibration : Ensure in vivo doses align with in vitro IC₅₀ values (e.g., 0.1 µM ≈ 0.03 mg/kg for a 300 g rodent).

- Metabolite profiling : Use LC-MS to identify active metabolites that may enhance or reduce efficacy .

- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track bioavailability in target organs .

Q. How does the sulfonyl group influence stability and reactivity in metal coordination complexes?

- Methodology: Synthesize Pt(II) or Fe(II) complexes (e.g., LPtCl₂) and analyze stability constants via potentiometric titrations . Compare ligand exchange rates with non-sulfonyl analogs. Spectroscopic techniques (UV-Vis, EPR) can reveal electronic perturbations from sulfonyl electron-withdrawing effects .

Key Considerations

- Contradictions : Variability in COX-2 selectivity indices (e.g., SI = 395 vs. celecoxib’s 405) may arise from assay conditions (e.g., enzyme source, substrate concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。